3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[3-(trifluoromethyl)benzyl]propanamide
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Overview
Description
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[3-(trifluoromethyl)benzyl]propanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[3-(trifluoromethyl)benzyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-oxo and 4-(propan-2-yl)phenyl groups. The final step involves the coupling of the pyrazolo[1,5-a]pyrazine intermediate with N-[3-(trifluoromethyl)benzyl]propanamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[3-(trifluoromethyl)benzyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced, but may include the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[3-(trifluoromethyl)benzyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[3-(trifluoromethyl)benzyl]propanamide: shares structural similarities with other pyrazolo[1,5-a]pyrazine derivatives.
Phenylbutyrate: Another compound with a similar core structure but different substituents, which can lead to different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25F3N4O2 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C26H25F3N4O2/c1-17(2)19-6-8-20(9-7-19)22-15-23-25(35)32(12-13-33(23)31-22)11-10-24(34)30-16-18-4-3-5-21(14-18)26(27,28)29/h3-9,12-15,17H,10-11,16H2,1-2H3,(H,30,34) |
InChI Key |
IFBBRCPARKZXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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